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molecular formula C6H13B2F9N2O B070352 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) CAS No. 172090-26-5

1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)

Cat. No. B070352
M. Wt: 321.79 g/mol
InChI Key: DRMMNFGYCLJZKD-UHFFFAOYSA-N
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Patent
US05606084

Procedure details

To a solution of 1,4-diazabicyclo[2.2.2]octane (11.2 g, 0.1 mole) in water (100 mL) was added 30% hydrogen peroxide (22.8 mL) while maintaining the temperature between 15°and 20° C. The reaction was stirred at room temperature (20-22° C.) overnight. Next, boron trifluoride gas (6.8 g, 0.1 mole) and tetrafluoroboric acid (50% solution, 10 mL, 0.1 mole) were added, the solution cooled to 9° C. and treated with a mixture of fluorine in nitrogen (10% V/V, 0.125 mole). The reaction was evaporated, the remaining solid washed with acetone and dried to afford 30 grams of 1-hydroxyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (93% yield).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
22.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][CH2:7][N:4]([CH2:5][CH2:6]1)[CH2:3][CH2:2]2.OO.B(F)(F)[F:12].[F:15][B-:16]([F:19])([F:18])[F:17].[H+].FF.[OH2:23]>>[F:15][B-:16]([F:19])([F:18])[F:17].[F:15][B-:16]([F:19])([F:18])[F:17].[OH:23][N+:1]12[CH2:8][CH2:7][N+:4]([F:12])([CH2:5][CH2:6]1)[CH2:3][CH2:2]2 |f:3.4,7.8.9|

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
22.8 mL
Type
reactant
Smiles
OO
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
6.8 g
Type
reactant
Smiles
B(F)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Step Three
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature (20-22° C.) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled to 9° C.
CUSTOM
Type
CUSTOM
Details
The reaction was evaporated
WASH
Type
WASH
Details
the remaining solid washed with acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
F[B-](F)(F)F.F[B-](F)(F)F.O[N+]12CC[N+](CC1)(CC2)F
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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